molecular formula C22H30N2O4S2 B11082355 N,N'-dicyclohexylnaphthalene-1,5-disulfonamide

N,N'-dicyclohexylnaphthalene-1,5-disulfonamide

Cat. No.: B11082355
M. Wt: 450.6 g/mol
InChI Key: LBRNFLVCBYJZTO-UHFFFAOYSA-N
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Description

N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyclohexyl groups attached to a naphthalene core, with disulfonamide functional groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE typically involves multiple steps. One common method includes the chlorosulfonation of naphthalene, followed by the introduction of cyclohexylamine to form the disulfonamide groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the disulfonamide groups to amines.

    Substitution: The compound can participate in substitution reactions where the cyclohexyl groups or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The disulfonamide groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The cyclohexyl groups contribute to the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE: This compound shares a similar naphthalene core but has carboxamide groups instead of disulfonamide groups.

    N,N’-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXIMIDE: Another similar compound with imide groups.

Uniqueness

N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C22H30N2O4S2

Molecular Weight

450.6 g/mol

IUPAC Name

1-N,5-N-dicyclohexylnaphthalene-1,5-disulfonamide

InChI

InChI=1S/C22H30N2O4S2/c25-29(26,23-17-9-3-1-4-10-17)21-15-7-14-20-19(21)13-8-16-22(20)30(27,28)24-18-11-5-2-6-12-18/h7-8,13-18,23-24H,1-6,9-12H2

InChI Key

LBRNFLVCBYJZTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4CCCCC4

Origin of Product

United States

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